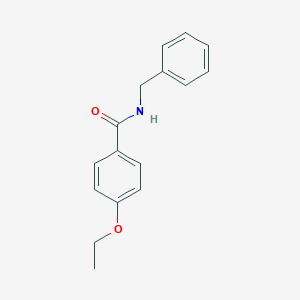
N-benzyl-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-ethoxybenzamide (BEB) is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. BEB is a benzamide derivative that has a benzyl group attached to the nitrogen atom and an ethoxy group attached to the para position of the benzene ring. This compound has been synthesized using different methods, and its properties have been extensively studied.
Wirkmechanismus
The mechanism of action of N-benzyl-4-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-benzyl-4-ethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. N-benzyl-4-ethoxybenzamide has been shown to exhibit selective cytotoxicity towards cancer cells, possibly through the induction of apoptosis.
Biochemische Und Physiologische Effekte
N-benzyl-4-ethoxybenzamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, N-benzyl-4-ethoxybenzamide has been shown to inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. At high concentrations, N-benzyl-4-ethoxybenzamide has been shown to induce apoptosis and cause DNA damage in cancer cells. N-benzyl-4-ethoxybenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, the toxicity and pharmacokinetics of N-benzyl-4-ethoxybenzamide need to be further studied before it can be used as a drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-4-ethoxybenzamide has several advantages for lab experiments, including its high yield and purity, its ease of synthesis, and its potential applications in various fields. However, N-benzyl-4-ethoxybenzamide also has some limitations, including its low solubility in water and its potential toxicity to cells and animals. Therefore, the concentration and duration of exposure need to be carefully controlled in lab experiments.
Zukünftige Richtungen
There are many future directions for the study of N-benzyl-4-ethoxybenzamide, including the synthesis of analogs with improved potency and selectivity, the study of its pharmacokinetics and toxicity in animals, and the development of new applications in various fields. N-benzyl-4-ethoxybenzamide has the potential to be used as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. It also has the potential to be used as a building block for the synthesis of new materials with unique properties. Therefore, further research on N-benzyl-4-ethoxybenzamide is warranted.
Conclusion
In conclusion, N-benzyl-4-ethoxybenzamide is a promising compound that has attracted the attention of many researchers due to its potential applications in various fields. N-benzyl-4-ethoxybenzamide has been synthesized using different methods, and its properties have been extensively studied. N-benzyl-4-ethoxybenzamide has shown antitumor, anti-inflammatory, and analgesic activities, and has been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. N-benzyl-4-ethoxybenzamide has also been used as a building block for the synthesis of organic semiconductors and liquid crystals, and as a template for the synthesis of gold and silver nanoparticles. Further research on N-benzyl-4-ethoxybenzamide is warranted to explore its full potential.
Synthesemethoden
N-benzyl-4-ethoxybenzamide can be synthesized using different methods, including the reaction of 4-ethoxybenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-ethoxybenzoyl chloride with benzylamine in the presence of a base such as triethylamine (TEA). The yield of N-benzyl-4-ethoxybenzamide using these methods is typically high, and the purity can be improved using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-ethoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, N-benzyl-4-ethoxybenzamide has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, N-benzyl-4-ethoxybenzamide has been used as a building block for the synthesis of organic semiconductors and liquid crystals. In nanotechnology, N-benzyl-4-ethoxybenzamide has been used as a template for the synthesis of gold nanoparticles and as a capping agent for the preparation of silver nanoparticles.
Eigenschaften
CAS-Nummer |
125535-78-6 |
|---|---|
Produktname |
N-benzyl-4-ethoxybenzamide |
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-benzyl-4-ethoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-19-15-10-8-14(9-11-15)16(18)17-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,17,18) |
InChI-Schlüssel |
DLHNSKYQIGFWOB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





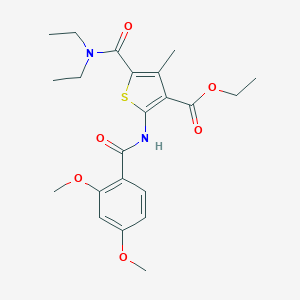

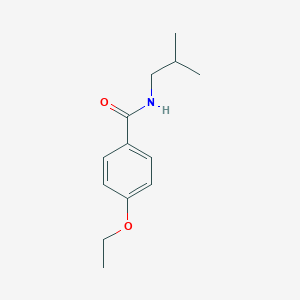
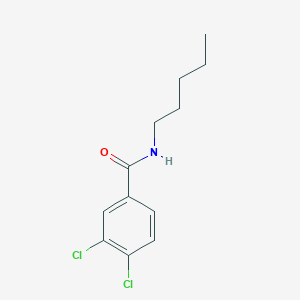
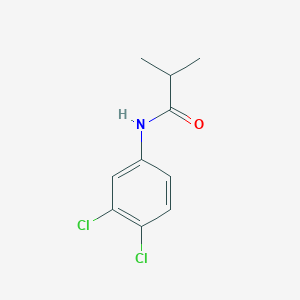


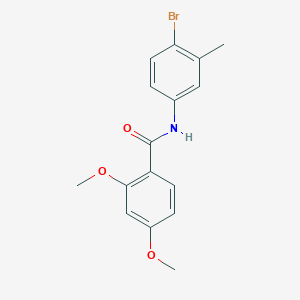

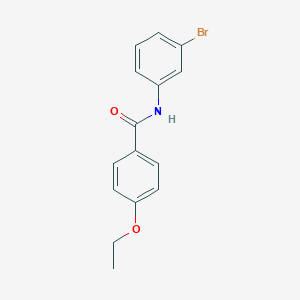
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)